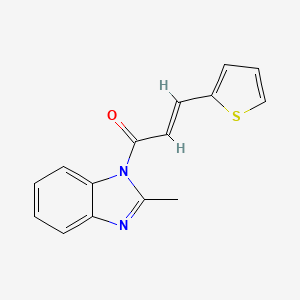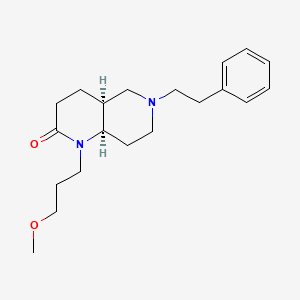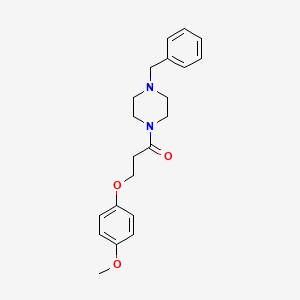![molecular formula C15H14ClNO4 B5473598 3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5473598.png)
3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a chlorobenzyl group, a carbamoyl group, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chlorobenzyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The chlorobenzyl group can interact with hydrophobic pockets in proteins, while the carbamoyl and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the chlorobenzyl group, making it less hydrophobic.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a methoxycarbonyl group instead of the chlorobenzyl group, altering its reactivity.
3-(N-(3-Nitrophenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a nitrophenyl group, which introduces different electronic properties.
Uniqueness
The presence of the chlorobenzyl group in 3-[(2-Chlorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid imparts unique hydrophobic and electronic properties, making it distinct from other similar compounds. This uniqueness allows it to interact differently with biological targets and participate in a wider range of chemical reactions .
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylcarbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c16-9-4-2-1-3-8(9)7-17-14(18)12-10-5-6-11(21-10)13(12)15(19)20/h1-6,10-13H,7H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPXEGHKSJAYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2C3C=CC(C2C(=O)O)O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5473520.png)

![N,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]-1H-imidazole-5-carboxamide](/img/structure/B5473533.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[2-[(2-methylphenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B5473539.png)

![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B5473548.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5473567.png)
![[2-chloro-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5473579.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5473595.png)
![(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5473597.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[7-methyl-2-(4-morpholinyl)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5473615.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5473620.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5473631.png)
